JGB1741

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. シルトゥイン1は、シルトゥインファミリータンパク質の一員であり、老化、転写、アポトーシスなどの細胞プロセスを調節する役割を担っています。

準備方法

合成経路と反応条件

JGB1741の合成は、市販の原料から始まり、複数の工程を伴います反応条件としては、一般的に、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの有機溶媒に加えて、パラジウム炭素(Pd/C)や水素化ナトリウム(NaH)などの触媒や試薬を使用します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収量と純度を最大限に引き出すために、反応条件を最適化します。これには、温度、圧力、反応時間の制御が含まれます。 最終製品は、再結晶やクロマトグラフィーなどの手法を用いて精製されます .

化学反応の分析

反応の種類

JGB1741は、以下のような様々な化学反応を起こします。

酸化: this compoundは、酸化されて対応するスルホキシドやスルホンを生成します。

還元: 還元反応により、this compoundは対応するチオール誘導体に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール誘導体。

置換: 様々な置換ベンゾ[b]チオフェン誘導体.

科学研究への応用

This compoundは、以下のような科学研究に幅広い応用があります。

化学: シルトゥイン1の阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。

生物学: アポトーシスと細胞周期制御の調節における役割について研究されています。

医学: 癌細胞でアポトーシスを誘導する能力から、乳癌の潜在的な治療薬として探索されています。

科学的研究の応用

Antitumor Effects

JGB1741 has demonstrated significant antitumor activity across several cancer types, particularly in breast cancer and leukemia.

Breast Cancer

In studies involving MDA-MB-231 breast cancer cells, this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent inhibitory effects on cell proliferation. The compound's ability to induce apoptosis was associated with increased levels of acetylated p53 and histone proteins, suggesting a mechanism that enhances tumor suppressor activity .

Leukemia

Research on K562 leukemia cells revealed that this compound effectively induces apoptosis through similar mechanisms as observed in breast cancer cells. The compound's action led to significant changes in mitochondrial membrane potential and increased apoptotic markers .

Comparative Efficacy

The efficacy of this compound compared to other sirtuin inhibitors highlights its potential as a targeted therapeutic agent:

| Compound | Targeted Sirtuin | IC₅₀ (μM) | Cancer Type |

|---|---|---|---|

| This compound | SIRT1 | 0.5 | Breast Cancer |

| Sirtinol | SIRT1 | 2.0 | Various Cancers |

| EX527 | SIRT1 | 10 | Glioblastoma |

| Tenovin-1 | SIRT1 | 3.0 | Various Cancers |

Case Study 1: Breast Cancer

In a controlled study, MDA-MB-231 cells treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant rise in early and late apoptotic cells following treatment with this compound for 24 hours .

Case Study 2: Glioblastoma

A separate investigation into glioblastoma cells demonstrated that this compound not only inhibited cell proliferation but also induced cellular senescence. This effect was linked to enhanced expression of senescence markers such as p53 and β-galactosidase .

作用機序

JGB1741は、シルトゥイン1の活性を阻害することにより、その効果を発揮します。この阻害は、腫瘍抑制タンパク質であるp53のアセチル化レベルの上昇につながります。 アセチル化されたp53は、Bax/Bcl2比、シトクロムcの放出、PARPの切断を調節することにより、癌細胞でアポトーシスを促進します . 関与する分子標的と経路には、p53シグナル伝達経路と内在性アポトーシス経路が含まれます .

類似化合物との比較

類似化合物

テノビン-6: 化学構造は異なるものの、同様の生物活性を持つ別のシルトゥイン1阻害剤。

SRT1460: JGB1741の阻害効果とは対照的に、シルトゥイン1の活性化因子。

This compoundの独自性

This compoundは、シルトゥイン2やシルトゥイン3などの他のシルトゥインファミリーメンバーよりも、シルトゥイン1に対して高い選択性を有しているため、独自性があります。 この選択性は、細胞プロセスにおけるシルトゥイン1の特定の役割とその癌研究における治療標的としての可能性を研究するための貴重なツールとなります .

生物活性

JGB1741, a small molecule inhibitor targeting SIRT1 (Sirtuin 1), has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is designed based on the structure of sirtinol, a known SIRT1 inhibitor, and exhibits significant biological activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including apoptosis, DNA repair, and metabolism. In cancer biology, SIRT1 can function as either a tumor suppressor or promoter depending on the context and type of cancer. Inhibition of SIRT1 by this compound leads to:

- Induction of Apoptosis : this compound induces apoptosis in cancer cells through mechanisms involving the release of cytochrome c from mitochondria, modulation of the Bax/Bcl2 ratio, and cleavage of PARP (Poly (ADP-ribose) polymerase) .

- Alteration in Acetylation Levels : Treatment with this compound increases acetylation levels of histones H3 and p53, which are critical for regulating gene expression and promoting cell death pathways .

- Caspase Activation : The compound activates multicaspases, leading to enhanced apoptotic signaling within the cells .

Efficacy in Cancer Cell Lines

This compound has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.5 | Induces apoptosis via mitochondrial pathways |

| K562 (Leukemia) | 1 | Inhibits proliferation |

| HepG2 (Liver Cancer) | 10 | Induces cell cycle arrest and apoptosis |

The most notable results were observed in MDA-MB-231 cells, where this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent cytotoxicity .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in MDA-MB-231 cells. The treatment led to increased levels of acetylated histones and p53, suggesting that the compound disrupts normal cellular functions associated with survival and proliferation .

- Impact on Drug Resistance : In another investigation, this compound was shown to affect DNA repair mechanisms in chronic myeloid leukemia (CML) cells by altering SIRT1's role in homologous recombination and non-homologous end joining pathways. This suggests that this compound may help overcome drug resistance by targeting these critical repair pathways .

Research Findings

Recent research has further elucidated the role of SIRT1 in cancer biology:

- SIRT1's Dual Role : Depending on the tumor microenvironment and specific signaling pathways activated, SIRT1 can either promote tumor growth or inhibit it. This duality underscores the importance of precise targeting in therapeutic strategies involving SIRT1 inhibitors like this compound .

- Combination Therapies : The potential for combination therapies using this compound with other anticancer agents is being explored. For instance, combining this compound with traditional chemotherapeutics may enhance overall efficacy by simultaneously targeting multiple pathways involved in cancer cell survival .

特性

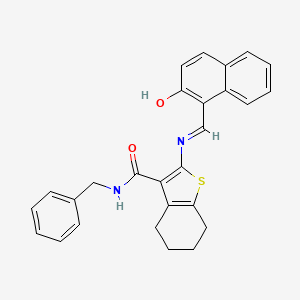

IUPAC Name |

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。